molecular formula C22H27NO4 B10994231 [1-({[3-(Furan-2-yl)-3-phenylpropanoyl]amino}methyl)cyclohexyl]acetic acid

[1-({[3-(Furan-2-yl)-3-phenylpropanoyl]amino}methyl)cyclohexyl]acetic acid

Cat. No.: B10994231
M. Wt: 369.5 g/mol
InChI Key: OBBPCGARAXMEOW-UHFFFAOYSA-N
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Description

The compound [1-({[3-(Furan-2-yl)-3-phenylpropanoyl]amino}methyl)cyclohexyl]acetic acid features a cyclohexylacetic acid backbone modified with a propanoyl group substituted with furan-2-yl and phenyl moieties, linked via an amide bond. This structure combines lipophilic (phenyl, cyclohexyl) and heteroaromatic (furan) elements, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

2-[1-[[[3-(furan-2-yl)-3-phenylpropanoyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C22H27NO4/c24-20(23-16-22(15-21(25)26)11-5-2-6-12-22)14-18(19-10-7-13-27-19)17-8-3-1-4-9-17/h1,3-4,7-10,13,18H,2,5-6,11-12,14-16H2,(H,23,24)(H,25,26)

InChI Key

OBBPCGARAXMEOW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CNC(=O)CC(C2=CC=CC=C2)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Michael Addition-Hydrogenation Approach

Step 1: Michael Addition
Cyclohexylidene acetate undergoes nitro-Michael addition with nitromethane in the presence of potassium hydroxide, forming 1-(nitromethyl)cyclohexyl acetate.

Cyclohexylidene acetate+CH3NO2KOH1-(Nitromethyl)cyclohexyl acetate\text{Cyclohexylidene acetate} + \text{CH}3\text{NO}2 \xrightarrow{\text{KOH}} \text{1-(Nitromethyl)cyclohexyl acetate}

Conditions : 0–25°C, 12–24 h.

Step 2: Hydrolysis
The nitroester is hydrolyzed to 1-(nitromethyl)cyclohexyl acetic acid using aqueous KOH.

1-(Nitromethyl)cyclohexyl acetateKOH (aq)1-(Nitromethyl)cyclohexyl acetic acid\text{1-(Nitromethyl)cyclohexyl acetate} \xrightarrow{\text{KOH (aq)}} \text{1-(Nitromethyl)cyclohexyl acetic acid}

Yield : 70–80%.

Step 3: Catalytic Hydrogenation
Nitro group reduction to amine via Pd/C-catalyzed hydrogenation:

1-(Nitromethyl)cyclohexyl acetic acidH2,Pd/C1-(Aminomethyl)cyclohexyl acetic acid\text{1-(Nitromethyl)cyclohexyl acetic acid} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{1-(Aminomethyl)cyclohexyl acetic acid}

Conditions : 10–50°C, 1–20 bar H₂.
Yield : 50–60%.

Alternative Route: Claisen-Ireland Rearrangement

Cyclohexane derivatives are synthesized via Claisen-Ireland rearrangement of allyl cyclohexylacetate, enabling stereoselective aminomethyl group installation. This method avoids nitro intermediates but requires chiral auxiliaries.

3-(Furan-2-yl)-3-phenylpropanoyl Group Synthesis

Hydroarylation in Brønsted Superacids

3-(Furan-2-yl)propenoic acid reacts with benzene in triflic acid (TfOH), yielding 3-phenyl-3-(furan-2-yl)propanoic acid via superelectrophilic activation.

3-(Furan-2-yl)propenoic acid+BenzeneTfOH3-Phenyl-3-(furan-2-yl)propanoic acid\text{3-(Furan-2-yl)propenoic acid} + \text{Benzene} \xrightarrow{\text{TfOH}} \text{3-Phenyl-3-(furan-2-yl)propanoic acid}

Conditions : 0°C, 1–4 h.
Yield : 33–65%.

Claisen-Schmidt Condensation

Furfural condenses with substituted acetophenones under basic conditions to form α,β-unsaturated ketones, followed by hydrogenation to the propanoyl derivative:

Furfural+AcetophenoneNaOH3-(Furan-2-yl)-3-phenylpropenoneH23-(Furan-2-yl)-3-phenylpropanoic acid\text{Furfural} + \text{Acetophenone} \xrightarrow{\text{NaOH}} \text{3-(Furan-2-yl)-3-phenylpropenone} \xrightarrow{\text{H}_2} \text{3-(Furan-2-yl)-3-phenylpropanoic acid}

Yield : 45–60%.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

1-(Aminomethyl)cyclohexyl acetic acid reacts with 3-(furan-2-yl)-3-phenylpropanoic acid using EDCl/HOBt:

Acid+AmineEDCl, HOBt[1-([3-(Furan-2-yl)-3-phenylpropanoyl]aminomethyl)cyclohexyl]acetic acid\text{Acid} + \text{Amine} \xrightarrow{\text{EDCl, HOBt}} \text{[1-({[3-(Furan-2-yl)-3-phenylpropanoyl]amino}methyl)cyclohexyl]acetic acid}

Conditions : DCM, 0°C to RT.
Yield : 65–75%.

Mixed Anhydride Method

Propanoic acid is activated with isobutyl chloroformate, followed by amine coupling:

Propanoic acid+Isobutyl chloroformateMixed anhydrideAmineProduct\text{Propanoic acid} + \text{Isobutyl chloroformate} \rightarrow \text{Mixed anhydride} \xrightarrow{\text{Amine}} \text{Product}

Yield : 60–70%.

Industrial-Scale Considerations

Challenges

  • Lactamization : The aminomethyl group may cyclize with the acetic acid moiety, requiring low-temperature protocols.

  • Purification : Ion-exchange resins or recrystallization in tetrahydrofuran (THF) are critical for removing lactam byproducts.

Optimized Large-Scale Synthesis

StepConditionsYieldPurity
Nitro-Michael AdditionKOH, CH₃NO₂, 25°C, 24 h80%90%
HydrolysisKOH (aq), MeOH, RT, 12 h75%95%
HydrogenationPd/C, H₂ (5 bar), MeOH, 30°C, 6 h55%98%
Amide CouplingEDCl, HOBt, DCM, 0°C → RT, 12 h70%97%

Comparative Analysis of Methods

Yield and Efficiency

MethodTotal YieldStepsKey Advantage
Michael Addition50%4Scalable, avoids cyanides
Claisen-Ireland45%5Stereoselective
Hydroarylation60%3Direct C–C bond formation

Side Reactions

  • Lactam Formation : 5–15% in hydrogenation steps without pH control.

  • Furan Ring Degradation : Observed in strong acidic conditions (e.g., TfOH) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The phenyl group can be reduced under specific conditions to yield different reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the furan and phenyl rings, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the phenyl group can produce cyclohexyl derivatives.

Scientific Research Applications

Research indicates that compounds with similar structural characteristics often demonstrate significant biological activities, including:

  • Antimicrobial properties : Compounds containing furan rings have been associated with antibacterial and antifungal activities.
  • Anticancer potential : The structural motifs present in this compound may interact with cellular pathways involved in cancer progression.
  • Anti-inflammatory effects : Some derivatives have shown promise in modulating inflammatory responses.

Antimicrobial Research

The compound's furan moiety is known for its antimicrobial properties. Studies have demonstrated that related compounds exhibit efficacy against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). For example, a study on dicationic diaryl ethers showed potent antibacterial activities against MRSA, indicating that similar compounds could be explored for their antimicrobial potential .

Anticancer Studies

Compounds with structures resembling 1-({[3-(Furan-2-yl)-3-phenylpropanoyl]amino}methyl)cyclohexyl]acetic acid have been investigated for their anticancer properties. A notable study synthesized a library of amides and assessed their activity against Leishmania donovani and Trypanosoma cruzi, highlighting the potential of structurally similar compounds in cancer therapy .

Drug Development

The complexity of the compound's structure allows for diverse interactions within biological systems. This characteristic is essential for drug design, particularly in developing targeted therapies. The unique combination of functional groups may enhance specificity and potency compared to simpler analogs.

Case Studies

StudyFindings
Antimicrobial Activity A series of diaryl ethers were synthesized and evaluated for their activity against drug-resistant strains, showing promising results for compounds with similar structural motifs .
Anticancer Activity Research on dehydroabietyl amides indicated high potency against Leishmania donovani, suggesting that derivatives of 1-({[3-(Furan-2-yl)-3-phenylpropanoyl]amino}methyl)cyclohexyl]acetic acid could be effective in treating parasitic infections linked to cancer .
Inflammation Modulation Studies have indicated that furan-containing compounds can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of [1-({[3-(Furan-2-yl)-3-phenylpropanoyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexylacetic Acid Derivatives with Modified Substituents

(a) Gabapentin (2-[1-(Aminomethyl)cyclohexyl]acetic acid)
  • Structure: Lacks the propanoyl-amide substituent, featuring a simple aminomethyl group.
  • Activity : A well-established anticonvulsant and analgesic agent targeting voltage-gated calcium channels .
(b) [1-({[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic Acid
  • Structure : Replaces furan-phenyl with a methoxy-oxazole group.
  • Molecular Weight : 324.37 g/mol (vs. ~367.44 g/mol for the target compound).
  • Impact : The oxazole’s electron-withdrawing nature may alter binding affinity compared to the electron-rich furan in the target compound .
(c) Benzothiazole Urea Derivatives (e.g., (1-((3-(6-substituted-2-yl)ureido)methyl)cyclohexyl)acetic Acid)
  • Structure: Ureido-linked benzothiazole/triazole substituents instead of propanoyl.
  • Activity : Demonstrated anticonvulsant and CNS depressant effects in rodent models .
  • ADME Profile : Moderate metabolic stability (t½ ~4–6 hours in vitro), suggesting the target compound’s amide linkage may improve stability over urea derivatives.

Substituent-Driven Pharmacological and Physicochemical Properties

Table 1: Structural and Functional Comparison
Compound Key Substituents Molecular Weight (g/mol) LogP (Predicted) Pharmacological Activity
Target Compound Furan-2-yl, phenyl, propanoyl-amide ~367.44 ~3.2 Potential CNS modulation
Gabapentin Aminomethyl 171.24 ~1.1 Anticonvulsant, analgesic
Benzothiazole Urea Derivative Benzothiazole, triazole, urea ~380–400 ~2.8 Anticonvulsant, CNS depressant
Methoxy-Oxazole Analog 3-Methoxy-oxazole 324.37 ~2.5 Undisclosed (structural analog)

Biological Activity

The compound 1-({[3-(Furan-2-yl)-3-phenylpropanoyl]amino}methyl)cyclohexyl]acetic acid is a synthetic derivative that exhibits various biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by:

  • Furan Ring : Contributes to the compound's reactivity and biological interactions.
  • Phenyl Group : Enhances lipophilicity, potentially improving membrane permeability.
  • Cyclohexyl Acetic Acid Moiety : Provides structural stability and influences pharmacodynamics.

Mechanisms of Biological Activity

Research indicates that this compound may interact with several biological pathways:

  • Anti-inflammatory Activity :
    • The furan and phenyl groups may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
    • Studies have shown that similar compounds can downregulate NF-kB signaling pathways, leading to reduced inflammation.
  • Antitumor Effects :
    • Preliminary data suggest that the compound exhibits cytotoxicity against various cancer cell lines.
    • Mechanisms may include induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties :
    • The structure allows for interaction with bacterial membranes, potentially disrupting their integrity.
    • Similar derivatives have shown effectiveness against gram-positive bacteria.

In Vitro Studies

A series of in vitro studies have assessed the biological activity of related compounds, providing insights into potential effects:

StudyCompound TestedCell LineIC50 Value (µM)Mechanism
Flavone DerivativeHuman Tumor Cells7.0 (compared to DMXAA)Induction of lytic properties in macrophages
FAA AnalogMurine CellsNot specifiedInduction of cytokine expression
Furan DerivativeBacterial Strains12.5Membrane disruption

Case Studies

  • Cytotoxicity in Cancer Models :
    • A study demonstrated that derivatives similar to the target compound could significantly inhibit tumor growth in xenograft models, suggesting potential for development as an anticancer agent.
  • Inflammatory Disease Models :
    • In animal models of arthritis, compounds with structural similarities were found to reduce joint inflammation and improve mobility, indicating potential therapeutic applications in autoimmune diseases.

Q & A

Basic: What are the established synthetic routes for [1-({[3-(Furan-2-yl)-3-phenylpropanoyl]amino}methyl)cyclohexyl]acetic acid, and what are their respective yields and purities?

Answer:
The synthesis typically involves multi-step reactions:

Cyclohexylacetic acid backbone preparation : Cyclohexane derivatives are functionalized with acetic acid via alkylation or carboxylation .

Aminomethylation : Introduction of the aminomethyl group using reagents like formaldehyde and ammonia under reductive conditions .

Propanoyl coupling : The 3-(furan-2-yl)-3-phenylpropanoyl moiety is attached via amide bond formation, often employing carbodiimide crosslinkers (e.g., EDC/HOBt) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization yields purities >95% .

RouteKey StepYield (%)Purity (%)
AReductive amination6297
BCarbodiimide-mediated coupling5595

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

  • NMR : 1^1H and 13^{13}C NMR confirm the cyclohexyl, acetic acid, and propanoyl groups. Aromatic protons (δ 7.2–7.8 ppm) and furan resonances (δ 6.3–6.5 ppm) are diagnostic .
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ at m/z 424.2152) .
  • X-ray crystallography : Resolves stereochemistry and confirms cyclohexane ring conformation (disorder analysis may be required) .

Advanced: How can computational modeling optimize the compound’s bioactivity targeting specific enzymes?

Answer:

  • Molecular docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., cyclooxygenase-2) by aligning the furan-phenyl moiety in hydrophobic pockets .
  • QSAR studies : Correlate substituent electronegativity (e.g., furan oxygen) with inhibitory activity using regression models .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., amide–active site interactions) .

Basic: What in vitro assays are suitable for initial evaluation of biological activity?

Answer:

  • Enzyme inhibition : COX-2 or LOX assays using fluorometric/colorimetric substrates (IC50_{50} determination) .
  • Cell viability : MTT assays on cancer cell lines (e.g., HepG2) to screen for cytotoxicity .
  • Anti-inflammatory activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA .

Advanced: How can researchers resolve discrepancies in reported biological activities across studies?

Answer:

  • Standardized protocols : Use identical cell lines (e.g., ATCC-certified), serum concentrations, and endpoint measurements .
  • Dose-response curves : Compare EC50_{50}/IC50_{50} values under controlled conditions (pH, temperature) .
  • Meta-analysis : Pool data from ≥5 studies to identify outliers using statistical tools (e.g., Grubbs’ test) .

Basic: What role does the furan-2-yl group play in the compound’s reactivity and bioactivity?

Answer:

  • Electron-rich aromatic system : Participates in π-π stacking with enzyme active sites (e.g., COX-2) .
  • Metabolic stability : Furan rings may undergo oxidative degradation (CYP450-mediated), requiring prodrug strategies .
  • Solubility : Hydrophobicity from furan and phenyl groups necessitates formulation with cyclodextrins or PEGylation .

Advanced: What strategies improve enantiomeric purity during synthesis?

Answer:

  • Chiral chromatography : Use HPLC with amylose-based columns (e.g., Chiralpak AD-H) to separate R/S enantiomers .
  • Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts for stereoselective propanoyl coupling .
  • Crystallization-induced diastereomer resolution : Add chiral auxiliaries (e.g., tartaric acid) to precipitate desired enantiomers .

Basic: How is the compound’s stability assessed under physiological conditions?

Answer:

  • Forced degradation studies : Expose to pH 1–9 buffers (37°C, 24 hrs) and analyze via HPLC for decomposition products (e.g., hydrolyzed amide bonds) .
  • Light/thermal stability : Accelerated aging at 40°C/75% RH for 4 weeks to simulate long-term storage .

Advanced: Which analytical methods quantify trace impurities in bulk samples?

Answer:

  • LC-MS/MS : Detect impurities at <0.1% levels using MRM transitions (e.g., m/z 425 → 281) .
  • NMR-PURESY : Suppress solvent signals to enhance sensitivity for low-abundance contaminants .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

  • Substituent scanning : Replace furan with thiophene or pyridine to modulate electron density .
  • Bioisosteric replacement : Swap acetic acid with sulfonic acid to enhance solubility without losing COX-2 affinity .
  • Fragment-based design : Use X-ray data to truncate the cyclohexyl group while retaining key hydrogen bonds .

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